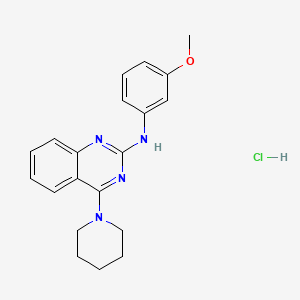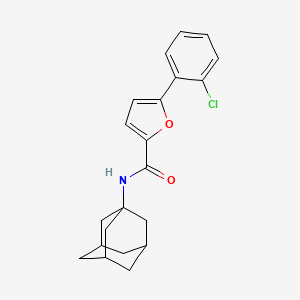
5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide
Übersicht
Beschreibung
5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide, commonly known as NPPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. NPPF is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation.
Wirkmechanismus
NPPF acts as a competitive antagonist of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels, binding to the same site as capsaicin and other agonists. By blocking 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channel activity, NPPF reduces the influx of calcium ions into sensory neurons, which is necessary for the generation and propagation of action potentials. This leads to a decrease in pain sensation and other 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide-mediated physiological responses.
Biochemical and Physiological Effects:
NPPF has been shown to have a range of biochemical and physiological effects, depending on the experimental conditions and animal models used. In vitro studies have shown that NPPF blocks capsaicin-induced calcium influx in sensory neurons, reduces the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), and inhibits 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide-mediated nociceptive responses. In vivo studies have demonstrated that NPPF reduces thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain, inflammatory pain, and cancer pain.
Vorteile Und Einschränkungen Für Laborexperimente
NPPF has several advantages as a tool for studying 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in lab experiments. It is a potent and selective antagonist of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels, with no significant off-target effects at the concentrations used in most studies. NPPF is also relatively stable and easy to handle, with a moderate solubility in water and organic solvents. However, there are some limitations to the use of NPPF in lab experiments. Its potency and selectivity may vary depending on the experimental conditions and animal models used. In addition, NPPF has a relatively short half-life in vivo, which may limit its usefulness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on NPPF and 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels. One area of interest is the role of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in chronic pain conditions, such as neuropathic pain and fibromyalgia. NPPF may be useful in developing new therapies for these conditions by targeting 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels. Another area of interest is the physiological and pathological roles of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in other organ systems, such as the cardiovascular and gastrointestinal systems. NPPF may be useful in studying these roles and developing new therapies for related disorders. Finally, there is a need for more studies on the pharmacokinetics and safety of NPPF in humans, in order to evaluate its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
NPPF has been widely used in neuroscience research as a tool to study the role of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in pain sensation, thermoregulation, and other physiological processes. 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels are expressed in sensory neurons and are activated by various stimuli, including heat, capsaicin, and acid. NPPF has been shown to block 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channel activity in a dose-dependent manner, both in vitro and in vivo. This makes NPPF a valuable tool for studying the physiological and pathological roles of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in different animal models.
Eigenschaften
IUPAC Name |
5-(3-nitrophenyl)-N-(1-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13(14-6-3-2-4-7-14)20-19(22)18-11-10-17(25-18)15-8-5-9-16(12-15)21(23)24/h2-13H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNPDOPPMUYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4104953.png)
![6-amino-4-(3-nitrophenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104954.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4104965.png)
![6-amino-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104969.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4104977.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4104984.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4104989.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4105008.png)
![1-benzoyl-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4105016.png)

![4-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4105030.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4105033.png)
![2-(4-methoxyphenoxy)-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B4105035.png)